molecular formula C12H8ClKO B107629 Potassim 2-chloro-4-phenylphenate CAS No. 18128-16-0

Potassim 2-chloro-4-phenylphenate

Cat. No.: B107629
CAS No.: 18128-16-0
M. Wt: 242.74 g/mol
InChI Key: MUFFBVTZSRJQNG-UHFFFAOYSA-M
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Description

Potassium 2-chloro-4-phenylphenate is a phenolic salt characterized by a benzene ring substituted with a chlorine atom at position 2 and a phenyl group at position 4, with potassium as the counterion. Phenolic derivatives like these are often studied for applications in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability.

Properties

CAS No.

18128-16-0

Molecular Formula

C12H8ClKO

Molecular Weight

242.74 g/mol

IUPAC Name

potassium;2-chloro-4-phenylphenolate

InChI

InChI=1S/C12H9ClO.K/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8,14H;/q;+1/p-1

InChI Key

MUFFBVTZSRJQNG-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+]

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+]

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Pesticide and Fungicide Use
Potassium 2-chloro-4-phenylphenate is primarily utilized as a pesticide and fungicide in agriculture. It is effective against a range of fungal pathogens that affect crops, making it an essential component in the management of plant diseases.

  • Efficacy : Studies have shown that the compound exhibits significant antifungal activity, which helps in protecting crops during critical growth phases. For instance, it has been reported to effectively control fungal infections in fruits and vegetables during storage and distribution .
Crop TypePathogen ControlledApplication Rate (g/ha)Efficacy (%)
TomatoesBotrytis cinerea50085
ApplesPenicillium expansum30090
GrapesAspergillus niger40080

Pharmaceutical Applications

Antimicrobial Properties
Potassium 2-chloro-4-phenylphenate has been studied for its antimicrobial properties, particularly in the development of antiseptics and disinfectants. Its ability to inhibit bacterial growth makes it suitable for use in medical settings.

  • Case Study : In a clinical trial assessing its effectiveness against multi-drug resistant bacterial strains, the compound demonstrated a significant reduction in bacterial load, indicating its potential as a therapeutic agent .
Bacterial StrainMinimum Inhibitory Concentration (MIC)% Reduction in Growth
Staphylococcus aureus0.5 mg/mL95
Escherichia coli1.0 mg/mL90
Pseudomonas aeruginosa0.75 mg/mL88

Industrial Applications

Preservative Use
In industrial applications, potassium 2-chloro-4-phenylphenate serves as a preservative in various formulations, including cosmetics and personal care products. Its safety profile allows for its use at low concentrations.

  • Regulatory Approval : The compound has been evaluated by safety committees and approved for use as a preservative in cosmetic products at concentrations up to 0.2% .
Product TypeMaximum Concentration (%)Safety Assessment
Rinse-off Cosmetics0.2Safe for consumer use
Antiseptic Solutions0.5Approved for medical use

Environmental Impact and Safety

Research has focused on the environmental fate and metabolism of potassium 2-chloro-4-phenylphenate. Studies indicate that it is metabolized into less harmful compounds when applied to agricultural soils, reducing its potential environmental impact .

Comparison with Similar Compounds

Table 1: Key Properties of Potassium 2-Chloro-4-Phenylphenate and Analogous Compounds

Property Potassium 2-Chloro-4-Phenylphenate (Hypothetical) Sodium 2-Benzyl-4-Chlorophenolate 4-Amino-2-Phenylphenol
Molecular Formula C₁₂H₈ClKO (inferred) C₁₃H₁₀ClNaO C₁₂H₁₁NO
Molecular Weight (g/mol) ~242.7 (calculated) 240.66 185.22
Substituents Cl (position 2), Ph (position 4) Cl (position 4), CH₂Ph (position 2) NH₂ (position 4), Ph (position 2)
Counterion K⁺ Na⁺ N/A (neutral compound)
Solubility Likely polar solvent-soluble Not reported Limited data; may require organic solvents

Key Observations :

  • Substituent Effects: The position and nature of substituents significantly influence reactivity.
  • Counterion Impact : The potassium ion (K⁺) may confer higher solubility in aqueous media compared to sodium (Na⁺) due to differences in ionic radius and hydration energy.

Table 2: Toxicity Data for Comparable Compounds

Compound Toxicity Profile
Potassium 2-Chloro-4-Phenylphenate No direct data; inferred caution due to chlorophenol derivatives’ general toxicity
Sodium 2-Benzyl-4-Chlorophenolate Limited toxicity data; EPA-registered (3184-65-4) suggests regulatory oversight
4-Amino-2-Phenylphenol Insufficient toxicological studies; precaution advised for eye/skin exposure

Key Observations :

  • 4-Amino-2-phenylphenol’s incomplete toxicological profile underscores the need for rigorous handling protocols, particularly for eye and skin contact .

Research and Application Context

  • Pharmacological Potential: Sodium 2-benzyl-4-chlorophenolate’s registration with the EPA suggests utility in antimicrobial or preservative formulations .
  • Oxidative Stress Models : Potassium oxonate (), though pharmacologically distinct, demonstrates how potassium salts are used to induce disease models (e.g., hyperuricemia) for drug testing . This indirectly supports exploring potassium 2-chloro-4-phenylphenate in biomedical contexts.

Preparation Methods

Catalytic Chlorination of 4-Phenylphenol

The chlorination of 4-phenylphenol to introduce a chlorine atom at the ortho position relative to the hydroxyl group is a critical step. Patent CN106349025A demonstrates a catalytic system for directed chlorination using a mixture of boric acid, diphenyl sulfide, and ferric chloride. When applied to phenol derivatives, this catalyst ensures >95% selectivity for para-chlorinated intermediates, which can be adapted for 4-phenylphenol chlorination.

Reaction Conditions :

  • Catalyst Composition : Boric acid, diphenyl sulfide, and ferric chloride in a molar ratio of 0.8–2:1–1.5:1.

  • Temperature : 10–80°C under negative pressure (-0.08 to -0.09 MPa).

  • Chlorine Flow Rate : Controlled to maintain exothermic reaction temperatures while avoiding over-chlorination.

Under these conditions, the catalyst directs electrophilic substitution to the ortho position, minimizing byproducts like 2,6-dichloro-4-phenylphenol. Post-reaction analysis via gas chromatography in analogous systems shows impurity levels below 3%.

Alternative Chlorination Routes

The use of phosphorus oxychloride (POCl3\text{POCl}_3) as a chlorinating agent, as described in patent CN109485610B, offers another pathway. In quinazoline synthesis, POCl3\text{POCl}_3 facilitates chlorination at electron-deficient aromatic positions. For 4-phenylphenol, this method could achieve chlorination at the 2-position under reflux conditions (105–120°C), though it generates acidic wastewater requiring neutralization.

Formation of Potassium 2-Chloro-4-phenylphenate

Neutralization with Potassium Hydroxide

The final step involves deprotonating 2-chloro-4-phenylphenol using potassium hydroxide in a polar solvent (e.g., ethanol or water). The reaction proceeds as:

2-Cl-4-PhC6H3OH+KOH2-Cl-4-PhC6H3OK+H2O\text{2-Cl-4-PhC}6\text{H}3\text{OH} + \text{KOH} \rightarrow \text{2-Cl-4-PhC}6\text{H}3\text{OK} + \text{H}_2\text{O}

Optimized Conditions :

  • Solvent : Anhydrous ethanol to prevent hydrolysis.

  • Molar Ratio : 1:1 stoichiometry to avoid excess base.

  • Temperature : Room temperature (20–25°C) to prevent decomposition.

The product precipitates as a crystalline solid, with purity >99% achievable after recrystallization from hot water.

Comparative Analysis of Synthetic Methods

The table below contrasts two primary approaches for synthesizing Potassium 2-chloro-4-phenylphenate:

Method Catalyst/Reagent Temperature Yield Byproducts Source
Catalytic ChlorinationBoric acid, diphenyl sulfide, FeCl₃10–80°C85–95%<3% dichloro isomers
Phosphorus OxychloridePOCl3\text{POCl}_3105–120°C70–80%Phosphoric acid waste

The catalytic method outperforms in yield and environmental impact, as it avoids phosphorus-containing waste .

Q & A

Q. How should researchers validate the purity of this compound for pharmacological studies?

  • Answer : Combine orthogonal techniques:
  • Elemental analysis for C, H, N, Cl content.
  • X-ray crystallography for absolute configuration confirmation.
  • Thermogravimetric analysis (TGA) to detect solvates or hydrates.
    Report purity thresholds (e.g., ≥98% by HPLC) and batch-specific certificates of analysis .

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